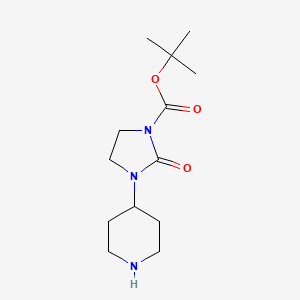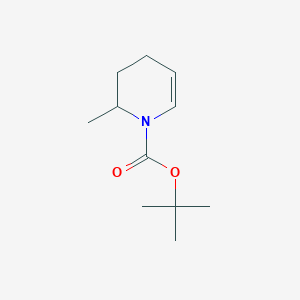
Tris(trifenilfosfina) níquel(0)
Descripción general
Descripción
Tris(triphenylphosphine)nickel(0) is a chemical compound synthesized by the reaction of an acetonitrile solution with nickel chloride and triphenylphosphine . It is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether .
Synthesis Analysis
The standard preparation of Tris(triphenylphosphine)nickel(0) involves the reduction of Nickel (II) Chloride with Zinc dust in the presence of Triphenylphosphine . Anhydrous NiCl2 was refluxed with PPh3 in acetonitrile for 1 hour. After cooling to room temperature, zinc dust was added and the mixture was stirred under nitrogen overnight .Chemical Reactions Analysis
Tris(triphenylphosphine)nickel(0) can be used to synthesize halides from alkene precursors and has been shown to react with radical species at the rate of 2.02 x 10 mol-1 dm3 s-1 . This compound is used for preparative reactions and kinetics experiments due to its zerovalent nature and high reaction rate .Physical And Chemical Properties Analysis
Tris(triphenylphosphine)nickel(0) has a molecular weight of 794.6 g/mol . It has a melting point of 124–126°C . It is soluble in toluene, benzene, DMF, DMA, Et2O, THF, HMPA .Aplicaciones Científicas De Investigación
Catálisis en reacciones de acoplamiento
Tris(trifenilfosfina) níquel(0) sirve como catalizador en reacciones de acoplamiento que involucran haluros orgánicos y compuestos organometálicos . Estas reacciones son fundamentales para crear moléculas orgánicas complejas, que son esenciales en los productos farmacéuticos, agroquímicos y la ciencia de los materiales.
Ciclooligodimerización de cumulenos
El compuesto se utiliza en la ciclooligodimerización de cumulenos . Este proceso es crucial para la síntesis de compuestos cíclicos y policíclicos, que tienen aplicaciones que van desde la ciencia de los materiales hasta las moléculas bioactivas.
Hidrocianación de alquenos y alquinos
La hidrocianación es la adición de cianuro de hidrógeno a alquenos y alquinos, y Tris(trifenilfosfina) níquel(0) actúa como catalizador para esta reacción . Los nitrilos resultantes son intermedios importantes en la producción de productos farmacéuticos, fibras sintéticas y resinas.
Dimerización de estireno
Este compuesto también cataliza la dimerización del estireno . El estireno dimerizado es un precursor de varios polímeros y resinas industriales, destacando su importancia en la química de los polímeros.
Estudios mecanísticos en catálisis de níquel
Tris(trifenilfosfina) níquel(0) se utiliza para estudiar los mecanismos de la catálisis de níquel, particularmente en reacciones con organohaluros . La comprensión de estos mecanismos es vital para el desarrollo de procesos catalíticos más eficientes y selectivos.
Efectos de los ligandos en la reactividad
La investigación que involucra Tris(trifenilfosfina) níquel(0) incluye la exploración de los efectos de los ligandos en la reactividad y selectividad de las reacciones catalizadas por níquel . Este conocimiento es fundamental para adaptar los catalizadores a aplicaciones sintéticas específicas.
Mecanismo De Acción
Target of Action
Tris(triphenylphosphine) nickel(0) primarily targets organic halides and organometallic compounds . These compounds play a crucial role in various chemical reactions, serving as the starting point for the formation of new bonds.
Mode of Action
The interaction of Tris(triphenylphosphine) nickel(0) with its targets involves the formation of radical species . This compound reacts with chlorides to form these radical species, which have been shown to produce stereochemical products under certain conditions .
Biochemical Pathways
The primary biochemical pathway affected by Tris(triphenylphosphine) nickel(0) is the coupling reactions of organic halides and organometallic compounds . Additionally, this compound is also involved in the cyclooligomerization of cumulenes . The downstream effects of these pathways include the formation of new chemical bonds and the synthesis of complex molecules.
Pharmacokinetics
It’s important to note that this compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether . This solubility profile can impact its bioavailability and distribution within a system.
Result of Action
The result of Tris(triphenylphosphine) nickel(0)'s action is the formation of new chemical bonds and the synthesis of complex molecules . By acting as a catalyst, it facilitates the coupling reactions of organic halides and organometallic compounds, leading to the production of stereochemical products .
Action Environment
The action of Tris(triphenylphosphine) nickel(0) can be influenced by various environmental factors. For instance, the presence of chlorides is necessary for the formation of radical species . Additionally, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
Safety and Hazards
Tris(triphenylphosphine)nickel(0) is highly oxygen sensitive and special inert-atmosphere techniques must be used . It should be stored at 0°C . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
N,N-diphenylaniline;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJMRLVALBNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45N3Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733783 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25136-46-3 | |
| Record name | N,N-Diphenylaniline--nickel (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(triphenylphosphine)nickel(0) interact with aryl halides, and what are the downstream effects?
A1: Tris(triphenylphosphine)nickel(0) undergoes oxidative addition with aryl halides (RC6H4X), a crucial step in various coupling reactions. [] This interaction involves the nickel center inserting itself into the carbon-halogen bond, forming a new organonickel species. This intermediate can then participate in further reactions, such as coupling with other molecules, enabling the formation of complex organic structures. Substituents on the aryl halide significantly influence the reaction rate, highlighting the importance of electronic effects in this process. []
Q2: What is the structural characterization of Tris(triphenylphosphine)nickel(0)?
A2: Tris(triphenylphosphine)nickel(0) is a coordination complex with the molecular formula Ni(P(C6H5)3)3 and a molecular weight of 588.27 g/mol. [] The 1H NMR spectrum in C6D6 exhibits multiplets at δ 7.67 and 7.13 ppm, corresponding to the phenyl protons of the triphenylphosphine ligands. The 31P NMR spectrum in C6D6 shows a signal at δ -22 ppm relative to (MeO)3PO, characteristic of the phosphorus atoms coordinated to the nickel center. []
Q3: Can you describe the catalytic properties and applications of Tris(triphenylphosphine)nickel(0)?
A3: Tris(triphenylphosphine)nickel(0) is a valuable catalyst in organic synthesis, particularly in coupling reactions. For instance, it efficiently catalyzes the coupling of bromoquinolines to produce biquinolines in high yields. [] The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, showcasing the compound's ability to facilitate the formation of new carbon-carbon bonds.
Q4: What are the material compatibility and stability aspects of Tris(triphenylphosphine)nickel(0)?
A4: Tris(triphenylphosphine)nickel(0) is highly sensitive to oxygen and requires handling under inert atmosphere conditions using specialized techniques. [] It exhibits solubility in organic solvents like benzene, toluene, acetonitrile, and tetrahydrofuran. [] Storage at 0°C is recommended to maintain its stability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)


![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)





